3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride

Description

Chemical Structure and Properties

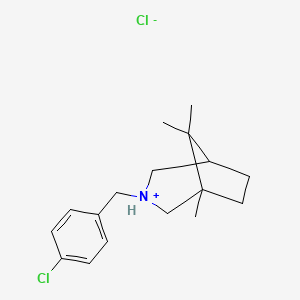

The compound 3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride (hereafter referred to as the "target compound") is a bicyclic amine derivative with a 3-azabicyclo[3.2.1]octane core. Key structural features include:

- A p-chlorobenzyl group attached to the nitrogen atom at position 2.

- Two methyl groups at positions 1 and 8 of the bicyclic framework.

- A hydrochloride salt form, enhancing solubility and stability.

Substituting the amino group (-NH₂) with chlorine (-Cl) in the target compound likely results in a molecular formula of C₁₇H₂₅ClN₂·HCl (approximate molecular weight: 343.32 g/mol).

Pharmacological Relevance

Bicyclic amines like this compound are often explored for their CNS activity, including antipsychotic and analgesic properties . The p-chlorobenzyl substituent may influence receptor binding affinity and metabolic stability compared to other analogs.

Properties

CAS No. |

1220-30-0 |

|---|---|

Molecular Formula |

C17H25Cl2N |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

3-[(4-chlorophenyl)methyl]-1,8,8-trimethyl-3-azoniabicyclo[3.2.1]octane;chloride |

InChI |

InChI=1S/C17H24ClN.ClH/c1-16(2)14-8-9-17(16,3)12-19(11-14)10-13-4-6-15(18)7-5-13;/h4-7,14H,8-12H2,1-3H3;1H |

InChI Key |

ANYGCNJUFCTLQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C[NH+](C2)CC3=CC=C(C=C3)Cl)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride typically involves the quaternization of 3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale quaternization reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted quaternary ammonium compounds.

Scientific Research Applications

3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.

Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the cell membrane integrity, leading to cell lysis and death. This mechanism is similar to other quaternary ammonium compounds used as disinfectants.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Bicyclic Amine Derivatives

Key Findings from Comparative Analysis

Replacement of a carbon atom with oxygen (e.g., 8-Oxa analog) significantly lowers molecular weight, which may enhance metabolic clearance rates .

Toxicity Profiles: The p-aminobenzyl analog (LD₅₀ = 104 mg/kg) shows moderate acute toxicity in mice, while data for the target compound is lacking. Chlorinated aromatics often exhibit higher tissue accumulation, necessitating further toxicity studies .

Synthetic Versatility :

- Compounds like the 3-ethylidene and 3-hydroxy derivatives are simpler to functionalize, making them preferred intermediates in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.